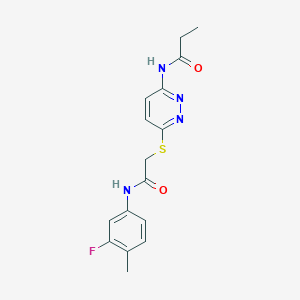

N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Description

This compound features a pyridazine core substituted at the 3-position with a propionamide group and at the 6-position with a thioether-linked 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl moiety.

Properties

IUPAC Name |

N-[6-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2S/c1-3-14(22)19-13-6-7-16(21-20-13)24-9-15(23)18-11-5-4-10(2)12(17)8-11/h4-8H,3,9H2,1-2H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHJHUDJFPXFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound, often under basic conditions.

Attachment of the Fluorinated Aniline Derivative: The final step involves coupling the fluorinated aniline derivative with the thioether-substituted pyridazine, typically using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the amide can be reduced to an amine.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone and Pyridazine Cores

Key Compounds from (Molecules, 2015):

- 2d: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one

- 2e: 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

Comparison Insights:

- The pyridazine core in the target compound may offer distinct electronic properties compared to pyrimidinone derivatives (e.g., altered π-π stacking or hydrogen-bonding interactions).

Thioether-Linked Benzamide Derivatives (, Patent, 2017)

Examples include:

- 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide

- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide

Comparison Insights:

- The target compound’s pyridazine-propionamide scaffold differs from benzamide derivatives, which may alter target selectivity. Benzamides with trifluoromethyl or cyano groups exhibit strong electron-withdrawing effects, whereas the target’s fluoro-methyl group balances electron withdrawal and donation.

- Thioether linkages are conserved across both classes, suggesting a role in stabilizing sulfur-mediated interactions (e.g., with cysteine residues in enzymes) .

Pyridazine-Based Autotaxin Modulators (, Patent, 2024)

An exemplary compound: 1-(6-(4-(((6-((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one

Comparison Insights:

- Both compounds share a pyridazine core, but the target’s thioether-propionamide group contrasts with the modulator’s spiropiperidine and trifluoromethyl substituents. This divergence likely influences target specificity (e.g., autotaxin vs. kinases).

Dihydropyridine Derivatives (, Pharmacology Report)

Examples include:

- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

| Feature | Target Compound | AZ331 |

|---|---|---|

| Core Structure | Pyridazine | 1,4-Dihydropyridine |

| Substituents | Propionamide, thioether | Furyl, methoxyphenyl, cyano |

| Potential Use | Not reported | Calcium channel modulation? |

Comparison Insights:

- The 1,4-dihydropyridine core in AZ331 is redox-active and conformationally flexible, unlike the planar pyridazine ring in the target compound. This may limit the target’s utility in calcium channel modulation but enhance stability in oxidative environments .

Data Tables for Quick Reference

Table 1: Physical Properties of Pyrimidinone Analogs ()

| Compound | Yield (%) | m.p. (°C) | HRMS (m/z) |

|---|---|---|---|

| 2d | 83.9 | 227.6–228.6 | 397.0971 (calcd) |

| 2e | 79.6 | 217.1–217.3 | 413.0920 (calcd) |

Table 2: Structural Features of Key Analog Classes

Biological Activity

N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 386.4 g/mol. The unique structural features include:

- Pyridazine ring : Known for its role in various biological activities.

- Thioether linkage : May enhance interaction with biological targets.

- Fluorinated phenyl group : Potentially increases lipophilicity and bioavailability.

Biological Activities

Preliminary studies have indicated that N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exhibits several notable biological activities:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for this compound in oncology.

- Antimicrobial Properties : The presence of the thioether and pyridazine moieties indicates possible antimicrobial effects, as seen in related compounds.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is a common feature among pyridazine derivatives.

Synthesis Methods

The synthesis of N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves several key steps:

- Formation of the Pyridazine Ring : Utilizing appropriate precursors to create the pyridazine structure.

- Thioether Formation : Reacting with thiol compounds to introduce the thioether linkage.

- Amide Bond Formation : Coupling with propionic acid derivatives to form the final amide structure.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally similar to N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.